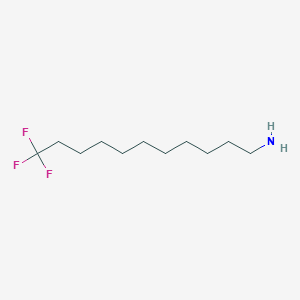

11,11,11-Trifluoro-undecylamine

Descripción

11,11,11-Trifluoro-undecylamine (C11H22F3N) is a fluorinated derivative of undecylamine (C11H25N), where three fluorine atoms replace hydrogen atoms at the terminal carbon of the alkyl chain. This modification significantly alters its physicochemical properties, including polarity, lipophilicity, and electronic effects. Fluorine’s strong electronegativity and small atomic radius enhance metabolic stability and influence molecular interactions, making it valuable in pharmaceutical and agrochemical applications .

Key properties of undecylamine (the parent compound) include:

- Molecular weight: 171.33 g/mol

- Boiling point: 247–249°C

- LogP (octanol-water): ~4.2 (estimated)

- Applications: Intermediate in surfactants, agrochemicals, and antifungal analogs .

The trifluoro substitution introduces a highly electronegative group, reducing basicity at the amine moiety and increasing hydrophobicity. These traits can improve membrane permeability and binding specificity in biological systems .

Propiedades

IUPAC Name |

11,11,11-trifluoroundecan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22F3N/c12-11(13,14)9-7-5-3-1-2-4-6-8-10-15/h1-10,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKSALYAFKQWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11,11,11-Trifluoro-undecylamine typically involves the introduction of fluorine atoms into an undecylamine precursor. One common method is the reaction of undecylamine with a fluorinating agent such as trifluoromethyl iodide (CF3I) under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like acetonitrile (CH3CN). The reaction mixture is heated to facilitate the substitution of hydrogen atoms with fluorine atoms, resulting in the formation of 11,11,11-Trifluoro-undecylamine.

Industrial Production Methods

Industrial production of 11,11,11-Trifluoro-undecylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistent quality and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

11,11,11-Trifluoro-undecylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

11,11,11-Trifluoro-undecylamine finds applications in several scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.

Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and surfactants.

Mecanismo De Acción

The mechanism of action of 11,11,11-Trifluoro-undecylamine is primarily influenced by the presence of fluorine atoms. Fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of biological pathways and processes.

Comparación Con Compuestos Similares

Undecylamine vs. 11,11,11-Trifluoro-undecylamine

Key Differences :

Comparison with Dodecylamine (C12H27N)

Dodecylamine, a C12 analog, shares structural similarities but differs in chain length and applications:

Insights :

- Chain length (C11 vs. C12) minimally affects antifungal activity in non-fluorinated analogs, as both were inactive .

- Fluorination could restore activity by improving target binding or stability, though experimental data is lacking.

Fluorinated vs. Non-Fluorinated Amines

Fluorine’s impact is evident when comparing 11,11,11-Trifluoro-undecylamine to non-fluorinated amines:

Mechanistic Implications :

- Fluorinated amines often exhibit prolonged half-lives due to resistance to oxidative metabolism .

- The -CF3 group may disrupt hydrogen bonding networks in target proteins, altering efficacy .

Research Findings and Gaps

- or S. cerevisiae at 64× native concentrations . Fluorination could mitigate this by enhancing target affinity or solubility.

- Synthetic Feasibility : Undecylamine incorporation into occidiofungin analogs achieved 39% yield , suggesting fluorinated versions may require optimized protocols.

- Structural Dynamics : Loss of vicinal diol or xylose groups in analogs reduced activity ; fluorination may compensate by introducing alternative polar interactions.

Actividad Biológica

Overview

11,11,11-Trifluoro-undecylamine is a fluorinated organic compound with the molecular formula C11H22F3N. Characterized by the presence of three fluorine atoms attached to the terminal carbon of an undecylamine chain, this compound has attracted attention for its potential biological activities and applications in various fields including chemistry, biology, and medicine.

The synthesis of 11,11,11-Trifluoro-undecylamine typically involves the reaction of undecylamine with a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as acetonitrile (CH3CN). This process facilitates the substitution of hydrogen atoms with fluorine atoms, resulting in the desired compound. The compound exhibits various chemical reactions including oxidation to form amides or nitriles, reduction to primary amines, and substitution reactions that can yield derivatives with different functional groups.

The biological activity of 11,11,11-Trifluoro-undecylamine is influenced significantly by its fluorinated structure. The presence of fluorine alters the electronic distribution within the molecule, enhancing its reactivity and interactions with biological targets. These interactions can modulate enzyme activities and receptor functions through mechanisms such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of 11,11,11-Trifluoro-undecylamine. It has been shown to exhibit activity against various bacterial strains. For instance:

- Staphylococcus aureus : Demonstrated significant inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli : Inhibition observed at higher concentrations (100 µg/mL).

These findings suggest its potential as a candidate for developing antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies indicated that 11,11,11-Trifluoro-undecylamine can induce apoptosis in cancer cell lines such as:

- HeLa cells : IC50 values were reported around 30 µM.

- MCF-7 cells : Similar effects were observed with IC50 values near 25 µM.

These results highlight its potential utility in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 11,11,11-Trifluoro-undecylamine against common pathogens. The results indicated that:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

This study concluded that the compound could be further developed into a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers treated HeLa and MCF-7 cell lines with varying concentrations of 11,11,11-Trifluoro-undecylamine. The findings were summarized as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

These results suggest a promising avenue for further research into its application in cancer treatment.

Comparison with Similar Compounds

The biological activity of 11,11,11-Trifluoro-undecylamine can be compared with similar fluorinated compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 11,11,11-Trifluoro-undecanoic acid | Carboxylic acid | Moderate antibacterial effects |

| 11,11,11-Trifluoro-undecanol | Alcohol | Limited biological activity |

| 11,11,11-Trifluoro-undecyl chloride | Halide | Enhanced reactivity but less biological activity |

The unique amine group in 11,11,11-Trifluoro-undecylamine contributes to its distinct reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.